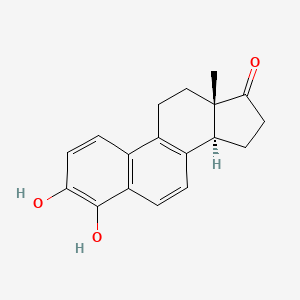

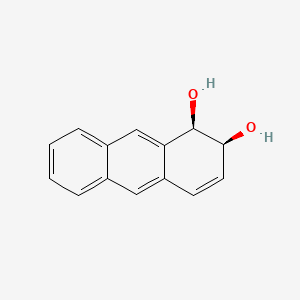

Anthracene cis-1,2-dihydrodiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Anthracene cis-1,2-dihydrodiol is a member of anthracenes.

Aplicaciones Científicas De Investigación

Applications in Material Chemistry and Organic Photochemistry

Anthracene cis-1,2-dihydrodiol and its derivatives have a notable presence in material chemistry and organic photochemistry. The anthracene chromophore is significant in developing organic photochemistry, and its derivatives have been widely investigated across various fields, including material chemistry, and thermochromic or photochromic chemistry. These compounds are also crucial in manufacturing organic light-emitting devices and are used in optical, electronic, and magnetic switches. The role of anthracene derivatives extends to probing DNA cleavage in biological systems, indicating their broad utility across different scientific domains (Somashekar & Chetana, 2016).

Role in Triplet Exciton Research

Anthracene has been a focal point in the study of optically generated triplet excitons, particularly in anthracene crystals. This line of research commenced with the discovery that red light from a ruby laser can generate detectable concentrations of triplet excitons in anthracene crystals despite the low probability of such a transition. Anthracene's role as the model system in this area underscores its importance, especially at room temperature where understanding the properties of triplet excitons has significantly progressed (Avakian & Merrifield, 1968).

Involvement in Chemically Reacting Crystals

Recent developments in atomic force microscopic (AFM) studies on chemically reacting organic crystals have shed light on anthracene's role. These studies have explored photodimerizations and gas/solid reactions in detail, particularly on anthracenes, and have correlated AFM-features to known crystal structure data. This correlation provides insights into the molecular mechanisms underlying well-directed transport phenomena in anthracenes, offering a deeper understanding of their chemical behavior (Kaupp, 1994).

Propiedades

Número CAS |

61616-81-7 |

|---|---|

Nombre del producto |

Anthracene cis-1,2-dihydrodiol |

Fórmula molecular |

C14H12O2 |

Peso molecular |

212.24 g/mol |

Nombre IUPAC |

(1R,2S)-1,2-dihydroanthracene-1,2-diol |

InChI |

InChI=1S/C14H12O2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8,13-16H/t13-,14+/m0/s1 |

Clave InChI |

UJETWGFPSGKAAS-UONOGXRCSA-N |

SMILES isomérico |

C1=CC=C2C=C3[C@H]([C@H](C=CC3=CC2=C1)O)O |

SMILES |

C1=CC=C2C=C3C(C(C=CC3=CC2=C1)O)O |

SMILES canónico |

C1=CC=C2C=C3C(C(C=CC3=CC2=C1)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

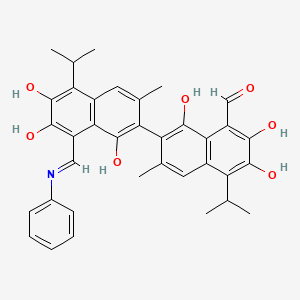

![Methyl 2,11-bis[(ethylsulfanyl)methyl]-15-hydroxy-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7-carboperoxoate](/img/structure/B1202710.png)

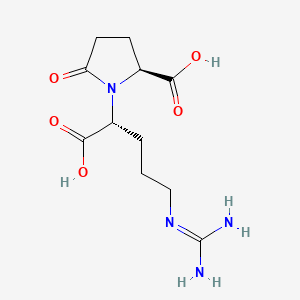

![(2r,3r,6r,7r)-7-[(5-Amino-5-carboxypentanoyl)amino]-3-hydroxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1202711.png)